4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Lead Optimization

Blind substitution of bromo regioisomers in indole-benzamide SAR compromises target selectivity and potency. The para-bromo isomer (CAS 852136-45-9) is essential for completing the regioisomeric matrix. - Para-substituted reference for systematic SAR of 2-, 3-, and 4-bromo congeners (Ki shift up to 55-fold in related MAO-B series) - Synthetic handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings absent in the non-halogenated parent - Conformationally flexible methylene linker differentiates this chemotype from directly linked indole-benzamide MAO-B inhibitors Available in 1-25 mg research quantities with 1-week lead time; larger sizes and custom synthesis by quote.

Molecular Formula C17H15BrN2O
Molecular Weight 343.224
CAS No. 852136-45-9
Cat. No. B2628550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
CAS852136-45-9
Molecular FormulaC17H15BrN2O
Molecular Weight343.224
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21)
InChIKeyHZEYVSHVCHFZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-45-9): Compound Identity and Procurement-Relevant Classification


4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-45-9, molecular formula C₁₇H₁₅BrN₂O, molecular weight 343.2 g/mol) is a synthetic indole–benzamide hybrid featuring a 4-bromobenzamide moiety linked via a methylene bridge to a 2-methylindole core . It belongs to a positional isomer series alongside the 2-bromo (CAS 852136-42-6) and 3-bromo (CAS 852136-43-7) congeners, as well as the non-halogenated parent N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-19-7) . The compound is commercially available from specialty chemical suppliers as a research-grade building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Positional Isomerism and Halogen-Dependent Pharmacology


The three positional isomers of bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (ortho, meta, para) are not interchangeable substitutes. In structurally related indole–benzamide series, the position of halogen substitution on the benzamide ring profoundly alters target-binding geometry, electronic distribution, and biological activity profiles [1]. For example, within the broader class of indol-5-yl benzamides, the 3,4-dichloro substitution pattern confers 99-fold selectivity for monoamine oxidase B (MAO-B) over MAO-A (Ki = 0.03 μM), whereas the unsubstituted parent N-(2-methyl-1H-indol-5-yl)benzamide exhibits only modest MAO-B affinity (Ki = 1.65 μM) with substantially weaker isoform discrimination [2]. These class-level observations demonstrate that bromine regioisomerism at the 2-, 3-, or 4-position of the benzamide ring is expected to produce distinct pharmacological fingerprints, making blind substitution scientifically unjustified without isomer-specific characterization data [1].

Quantitative Differentiation Evidence for 4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-45-9) Relative to Closest Analogs


Positional Isomer Differentiation: 4-Bromo vs. 2-Bromo and 3-Bromo Regioisomers of N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

CAS 852136-45-9 is the para-substituted (4-bromo) member of a three-compound positional isomer series. The ortho (2-bromo, CAS 852136-42-6) and meta (3-bromo, CAS 852136-43-7) isomers share the identical molecular formula (C₁₇H₁₅BrN₂O, MW 343.2) but differ exclusively in the bromine attachment point on the benzamide phenyl ring . In the homologous indol-5-yl benzamide series studied by Prins et al. (2010), the position and nature of halogen substitution on the benzamide ring were the dominant determinants of MAO isoform potency and selectivity: the 3,4-dichloro substitution pattern produced a Ki of 0.03 μM for MAO-B, whereas mono-substitution or alternative patterns yielded Ki values ranging from 1.65 μM to >100 μM [1]. By logical extension, the 4-bromo, 3-bromo, and 2-bromo isomers are predicted to exhibit distinct target-engagement profiles, and only the 4-bromo isomer provides the para-directing electronic effects and steric geometry unique to that substitution pattern .

Medicinal Chemistry Structure–Activity Relationship (SAR) Lead Optimization

Methylene Linker Differentiation: –CH₂– Bridge vs. Direct Amide Attachment in Indole–Benzamide Series

The target compound incorporates a methylene (–CH₂–) spacer between the indole C5 position and the benzamide nitrogen, distinguishing it from directly N-linked indol-5-yl benzamides such as N-(2-methyl-1H-indol-5-yl)benzamide (CHEMBL1253578) and 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide [1]. In the direct-linkage series, the MAO-B Ki of the unsubstituted parent is 1.65 μM, improving to 0.03 μM upon 3,4-dichloro substitution—a 55-fold enhancement driven by benzamide ring halogenation [2]. The methylene spacer in CAS 852136-45-9 introduces an additional rotational degree of freedom and extends the distance between the indole and benzamide pharmacophores, which is expected to alter target-binding pose, conformational entropy, and potentially isoform selectivity compared to directly linked analogs [1].

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Bromine-Specific Physicochemical Differentiation: 4-Br vs. Non-Halogenated Parent Compound

Introduction of the 4-bromo substituent increases molecular weight from 264.3 g/mol (non-halogenated parent, CAS 852136-19-7) to 343.2 g/mol (CAS 852136-45-9), a 30% mass increase, and raises calculated lipophilicity (the bromine atom contributes approximately +0.86 to the compound's logP via the Hansch π constant for aromatic bromine) . These physicochemical changes are pharmacologically consequential: in the Prins et al. indole–benzamide series, increasing benzamide halogenation correlated with enhanced MAO-B potency and isoform selectivity, with the 3,4-dichloro derivative achieving a Ki of 0.03 μM and 99-fold MAO-B selectivity compared to the unsubstituted parent (Ki = 1.65 μM, significantly lower selectivity) [1]. The 4-bromo substituent also provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.) that is absent in the non-halogenated scaffold .

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Vendor Sourcing and Cost Differentiation: 4-Bromo Isomer Procurement Profile

The 4-bromo isomer (CAS 852136-45-9) is available from Arctom Scientific (AA BLOCKS brand) with documented pricing: $250/1 mg, $278/5 mg, $298/10 mg, and $370/25 mg, with a standard lead time of 1 week (inquiry-based stock confirmation) . The 2-bromo isomer (CAS 852136-42-6) and 3-bromo isomer (CAS 852136-43-7) are listed by separate vendors under different catalog numbers, meaning that cross-sourcing the correct regioisomer requires CAS-number-level verification rather than name-based searching . The molecular formula C₁₇H₁₅BrN₂O is shared across all three bromo isomers, making CAS number confirmation the only reliable differentiator during procurement; reliance on IUPAC name alone risks receiving the wrong positional isomer .

Chemical Procurement Research Supply Chain Lead Time Comparison

Best-Validated Research and Procurement Application Scenarios for 4-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 852136-45-9)


Positional Isomer SAR Libraries for Indole–Benzamide Lead Optimization

Researchers constructing regioisomeric SAR matrices around the indole–benzamide scaffold should procure all three bromo positional isomers (2-, 3-, and 4-bromo; CAS 852136-42-6, 852136-43-7, and 852136-45-9 respectively) alongside the non-halogenated parent (CAS 852136-19-7) to systematically probe the effect of bromine position on target potency and selectivity. Evidence from the structurally related N-(indol-5-yl)benzamide series demonstrates that halogen substitution pattern on the benzamide ring is the primary driver of MAO-B inhibitory potency (Ki range: 0.03–1.65 μM) and isoform selectivity (up to 99-fold) [1]. The 4-bromo isomer provides the para-substituted reference point essential for completing this regioisomeric SAR matrix.

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Derivatization

The para-bromo substituent of CAS 852136-45-9 serves as a versatile synthetic handle for Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and other Pd-catalyzed cross-coupling reactions, enabling divergent library synthesis from a single brominated precursor [1]. This synthetic utility is absent in the non-halogenated parent compound (CAS 852136-19-7) and positionally distinct from the ortho- and meta-bromo isomers, where steric and electronic differences at the reaction center can produce different coupling efficiencies and regiochemical outcomes .

MAO-B Inhibitor Scaffold Development with Methylene-Linker Geometry

For programs targeting monoamine oxidase B (MAO-B) inhibition—a validated therapeutic strategy for Parkinson's disease and other neurodegenerative conditions—CAS 852136-45-9 offers a structurally differentiated chemotype featuring the methylene (–CH₂–) bridge between the indole and benzamide pharmacophores [1]. The directly linked analog 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide has demonstrated potent MAO-B inhibition (Ki = 0.03 μM) with 99-fold selectivity over MAO-A, establishing the indole–benzamide class as a credible MAO-B inhibitor scaffold . The methylene spacer in CAS 852136-45-9 introduces conformational flexibility that may confer distinct isoform selectivity or pharmacokinetic properties relative to directly linked congeners, warranting side-by-side comparative profiling.

Procurement Quality Control: CAS-Number-Verified Sourcing for Regioisomeric Compounds

When ordering 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, procurement specialists must verify identity by CAS number (852136-45-9) and SMILES string (Brc1ccc(cc1)C(=O)NCc1ccc2c(c1)cc([nH]2)C), as all three bromo positional isomers share the identical molecular formula (C₁₇H₁₅BrN₂O) and can be confused during name-based ordering [1]. The 4-bromo isomer is available from Arctom Scientific at documented pricing ($250–$370 for 1–25 mg) with a 1-week lead time; researchers requiring larger quantities or custom synthesis should request quotes specifying the CAS number and desired purity threshold .

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